Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
Overview
Description
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate is a complex organic compound with the molecular formula C18H18ClNO5S and a molecular weight of 395.86 g/mol This compound is characterized by its unique structure, which includes a chlorinated benzoate core, a methoxyphenyl group, and a prop-2-en-1-yl sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 4-position. This is followed by the sulfonation of the 3-position with a sulfonyl chloride derivative, such as 2-methoxyphenylsulfonyl chloride, under basic conditions. The final step involves the alkylation of the sulfonamide with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
- Methyl 4-chloro-3-[(2-ethoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
- Methyl 4-chloro-3-[(2-methoxyphenyl)(but-2-en-1-yl)sulfamoyl]benzoate
Uniqueness
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group and the prop-2-en-1-yl sulfamoyl moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles .
Properties
IUPAC Name |
methyl 4-chloro-3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-4-11-20(15-7-5-6-8-16(15)24-2)26(22,23)17-12-13(18(21)25-3)9-10-14(17)19/h4-10,12H,1,11H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJYSAEKNJZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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